molecular formula C10H9IN4O2 B1483649 1-ethyl-4-iodo-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098136-64-0

1-ethyl-4-iodo-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483649
CAS No.: 2098136-64-0
M. Wt: 344.11 g/mol
InChI Key: HDGSKQJQNIJVST-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9IN4O2 and its molecular weight is 344.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Condensed Pyrazoles

Research by Arbačiauskienė et al. (2011) explored the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions to synthesize condensed pyrazoles, including pyrano[4,3-c]pyrazol-4-ones and pyrazolo[4,3-c]pyridin-4-ones. This approach is significant for the development of complex pyrazole frameworks that can have diverse applications in medicinal chemistry and materials science (Eglė Arbačiauskienė, G. Vilkauskaitė, A. Šačkus, W. Holzer, 2011).

Novel Pyrazolo[3,4-b]pyridine Synthesis

Ghaedi et al. (2015) demonstrated an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. The process yields new N-fused heterocycle products, showcasing the versatility of pyrazole derivatives in creating heterocyclic compounds with potential pharmacological properties (Aseyeh Ghaedi, G. Bardajee, A. Mirshokrayi, M. Mahdavi, A. Shafiee, T. Akbarzadeh, 2015).

Development of Pyrazole Derivatives

Matichuk et al. (2009) explored reactions leading to the formation of 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid and its derivatives. These compounds have potential in creating novel pharmaceutical agents through further functionalization and testing for biological activities (V. Matiichuk, M. A. Potopnyk, N. D. Obushak, 2009).

NLO Material Development

Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, investigating their potential as optical non-linear (NLO) materials. This research is crucial for the development of new materials for optical limiting applications, demonstrating the functional versatility of pyrazole derivatives in material science (B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, M. Padaki, 2013).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) reported on the synthesis of pyrazole derivatives, including those derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, and evaluated them for antimicrobial and anticancer activities. This study underscores the significance of pyrazole derivatives in the search for new therapeutic agents with antimicrobial and anticancer properties (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Properties

IUPAC Name

2-ethyl-4-iodo-5-pyrazin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN4O2/c1-2-15-9(10(16)17)7(11)8(14-15)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGSKQJQNIJVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=NC=CN=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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